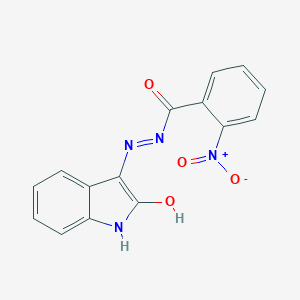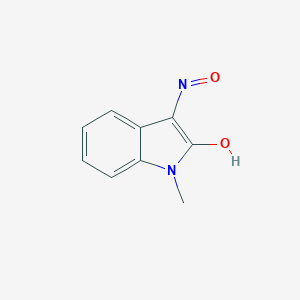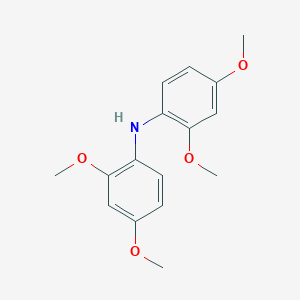
Bis(2,4-dimethoxyphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dimethoxyphenyl)amine is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethoxyphenyl)amine typically involves the reaction of 2,4-dimethoxyaniline with 2,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
Bis(2,4-dimethoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Bis(2,4-dimethoxyphenyl)amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is investigated for its potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of Bis(2,4-dimethoxyphenyl)amine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it may inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis. In anticancer research, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its potent antiproliferative activity.
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Used in pharmaceutical research.
Uniqueness
Bis(2,4-dimethoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research domains.
属性
CAS 编号 |
7093-78-9 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline |
InChI |
InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3 |
InChI 键 |
SOMRPPKYBOJTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile](/img/structure/B182792.png)
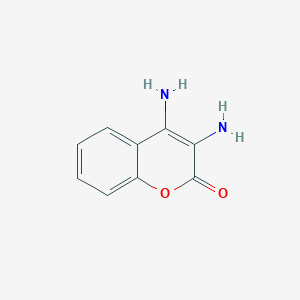
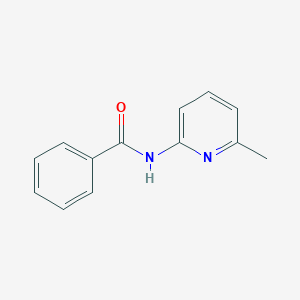

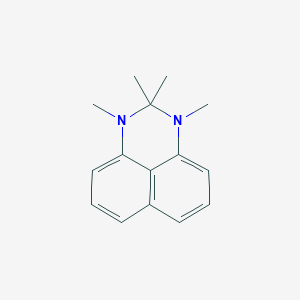
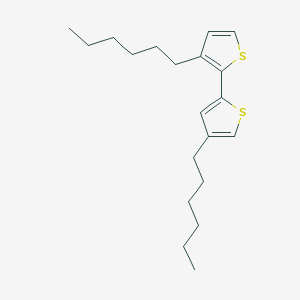
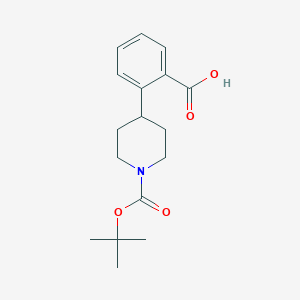
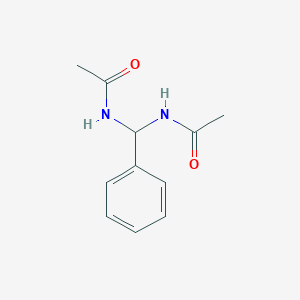
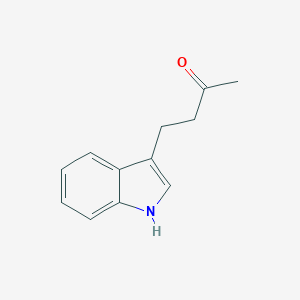
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

